(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

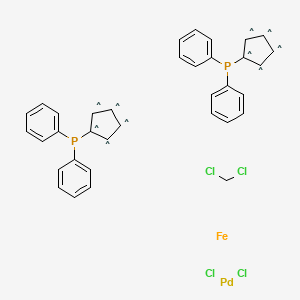

(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) is a coordination complex that combines palladium with a ferrocene-based ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The presence of the ferrocene moiety and the dichloromethane ligand enhances its stability and reactivity, making it a valuable tool in both academic and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane typically involves the reaction of 1,1’-Bis(diphenylphosphino)ferrocene with palladium chloride in the presence of dichloromethane. The process can be summarized as follows :

- Dissolve 1,1’-Bis(diphenylphosphino)ferrocene in dichloromethane.

- Add palladium chloride to the solution.

- Stir the mixture at room temperature for a specified period.

- Filter the reaction mixture to obtain the orange-red crystalline product.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane is primarily involved in cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.

Heck Reaction: Coupling of alkenes with aryl halides.

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide .

Major Products

The major products formed from these reactions are biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane involves the coordination of the palladium center with the ferrocene-based ligand. This coordination enhances the reactivity of the palladium, allowing it to effectively catalyze cross-coupling reactions. The dichloromethane ligand stabilizes the complex, ensuring its effectiveness under various reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrakis(triphenylphosphine)palladium(0)

- Bis(triphenylphosphine)palladium(II) dichloride

- Tris(dibenzylideneacetone)dipalladium(0)

Uniqueness

Compared to these similar compounds, (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane offers enhanced stability and reactivity due to the presence of the ferrocene moiety and the dichloromethane ligand. This makes it particularly effective in catalyzing a wide range of cross-coupling reactions with high yields and selectivity .

Biologische Aktivität

The compound (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) , often referred to as Pd(dppf)Cl2·CH2Cl2, is a unique organometallic complex that combines the properties of ferrocene with palladium. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its cytotoxic effects, mechanisms of action, and comparative efficacy against other agents.

Synthesis and Characterization

The synthesis of Pd(dppf)Cl2 involves the coordination of palladium(II) chloride with bis(diphenylphosphino)ferrocene. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and cyclic voltammetry confirm the successful formation of the complex. The redox properties of ferrocene contribute to its biological activity, allowing for electron transfer processes that can influence cellular mechanisms.

Anticancer Activity

Recent studies have demonstrated that ferrocene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study using the sulforhodamine B (SRB) assay reported that ferrocene-based compounds showed moderate cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with the latter being notably more sensitive to treatment .

Table 1: Cytotoxicity of Ferrocene Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Pd(dppf)Cl2 | 10 | MCF-7 |

| Pd(dppf)Cl2 | 5 | MDA-MB-231 |

| Cisplatin | 15 | MCF-7 |

| Cisplatin | 20 | MDA-MB-231 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower IC50 values for Pd(dppf)Cl2 suggest a higher potency compared to cisplatin.

The biological activity of Pd(dppf)Cl2 is attributed to several mechanisms:

- Redox Activity : The ferrocene moiety undergoes reversible oxidation to form ferricenium ions, which can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .

- Enzyme Inhibition : Studies have shown that palladium complexes can inhibit key enzymes involved in cancer cell proliferation. For example, they may target alkaline phosphatase, which is often overexpressed in tumor cells .

- Molecular Targeting : Molecular docking studies have indicated that Pd(dppf)Cl2 binds effectively to inhibitors of apoptosis proteins (IAPs), potentially enhancing apoptotic pathways in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, Pd(dppf)Cl2 exhibits antimicrobial activities. Research indicates that ferrocene derivatives can act against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Ferrocene Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Case Studies

- Cytotoxicity Study on Breast Cancer Cells : A comprehensive study assessed the effects of Pd(dppf)Cl2 on MCF-7 and MDA-MB-231 cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

- Antimicrobial Screening : A series of experiments evaluated the antimicrobial properties against common pathogens. The results showed that Pd(dppf)Cl2 had a notable effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative antimicrobial agent .

Eigenschaften

InChI |

InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRHCATIKFSND-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30Cl4FeP2Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.